(5-Phenyl-2H-tetrazol-2-yl)acetonitrile

Enzyme Inhibition Medicinal Chemistry Amine Oxidase Copper Containing 3 (AOC3)

Unlike generic 5-phenyltetrazole mixtures, (5-Phenyl-2H-tetrazol-2-yl)acetonitrile is a uniquely N2-substituted acetonitrile congener that eliminates regioisomeric ambiguity. This specific architecture is critical for VAP-1/AOC3 inhibitor development: the 4-carbon chain analog derived from this precursor achieves 2.5 µM IC50, while the 3-carbon analog is >20-fold less potent. Procure this structurally unambiguous building block to avoid regioisomeric impurities that compromise biological activity and synthetic reproducibility in medicinal chemistry campaigns.

Molecular Formula C9H7N5
Molecular Weight 185.19 g/mol
CAS No. 125707-88-2
Cat. No. B8750711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenyl-2H-tetrazol-2-yl)acetonitrile
CAS125707-88-2
Molecular FormulaC9H7N5
Molecular Weight185.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(N=N2)CC#N
InChIInChI=1S/C9H7N5/c10-6-7-14-12-9(11-13-14)8-4-2-1-3-5-8/h1-5H,7H2
InChIKeyNFIHCVIBYVUHFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Phenyl-2H-tetrazol-2-yl)acetonitrile (CAS 125707-88-2): Chemical Identity and Core Research Utility


(5-Phenyl-2H-tetrazol-2-yl)acetonitrile (CAS 125707-88-2), a heterocyclic building block comprising a 5-phenyltetrazole core N2-alkylated with an acetonitrile moiety, is a cornerstone intermediate for constructing complex tetrazole-containing architectures [1]. As a versatile C–H acidic nitrile, this compound serves as a key synthetic linchpin in medicinal chemistry programs, enabling the divergent synthesis of bioactive hydrazides, amides, and glycine derivatives targeting amine oxidases (AOC3/VAP-1) and other therapeutic nodes [2]. Its well-defined molecular architecture—C9H7N5, MW 185.19 g/mol, a specific 2H-tetrazole tautomer—provides a structurally unambiguous handle for downstream functionalization, distinguishing it from isomeric 1H- or 5H-tetrazole intermediates that often complicate regioisomeric control [1].

Regioisomeric and Substituent-Dependent Divergence in Tetrazole Chemistry: The Unique Value Proposition of (5-Phenyl-2H-tetrazol-2-yl)acetonitrile


Generic substitution of 5-phenyltetrazole-based building blocks is a high-risk procurement strategy due to profound and quantifiable differences in both reaction regioselectivity and biological target engagement imparted by subtle structural variations [1]. The N2-substitution pattern in (5-phenyl-2H-tetrazol-2-yl)acetonitrile is not a trivial outcome; alkylation of 5-substituted tetrazoles exhibits highly variable regioselectivity (1,5-Tz:2,5-Tz) dependent on the electrophile and reaction mechanism, meaning a simple '5-phenyltetrazole' or regioisomeric 1H-derivative cannot reliably recapitulate the synthetic or biological performance of the specific 2H-acetonitrile congener [2]. Furthermore, in biological systems, the alkyl linker length between the tetrazole and functional group is a critical determinant of enzyme inhibition potency; substituting a different ω-alkyl chain or regioisomer can result in an order-of-magnitude shift in IC50 values, underscoring the non-interchangeable nature of these closely related analogs [3].

Quantitative Differentiation Evidence for (5-Phenyl-2H-tetrazol-2-yl)acetonitrile: A Comparator-Based Analysis


Chain-Length Dependent Potency in Amine Oxidase Inhibition: 2-(5-Phenyltetrazol-2-yl)acetonitrile as the Optimal Scaffold Precursor

The biological activity of ω-(5-phenyl-2H-tetrazol-2-yl)alkylamines as amine oxidase inhibitors is exquisitely sensitive to the alkyl linker length. The acetonitrile group in (5-phenyl-2H-tetrazol-2-yl)acetonitrile provides a direct synthetic entry point to the optimal chain length for inhibitor development. In a direct head-to-head comparison using purified plasma amine oxidase (PAO), the 4-carbon linker derivative, 4-(5-phenyl-2H-tetrazol-2-yl)butan-1-amine, exhibited an IC50 of 2.5 ± 0.30 µM, representing a >20-fold increase in potency compared to the 3-carbon linker analog, 3-(5-phenyl-2H-tetrazol-2-yl)propan-1-amine (IC50 = 53 ± 3 µM) [1]. This steep structure-activity relationship (SAR) highlights the criticality of using the correct acetonitrile building block to access the optimal linker geometry; a 'similar' propyl or pentyl analog would confer a significantly inferior or altered pharmacological profile [1].

Enzyme Inhibition Medicinal Chemistry Amine Oxidase Copper Containing 3 (AOC3)

Regioselective Alkylation: The 2H-Tetrazole Tautomer as the Thermodynamic Sink for Functionalization

The synthesis of (5-phenyl-2H-tetrazol-2-yl)acetonitrile leverages the inherent regioselectivity of 5-phenyltetrazole alkylation. Under controlled conditions, the N2-alkylated 2H-tetrazole tautomer is preferentially formed over the N1-alkylated 1H-tetrazole regioisomer. While the exact ratio is condition-dependent, studies on the alkylation of 5-substituted tetrazoles demonstrate that the 2,5-disubstituted tetrazole (2,5-Tz) is the major product in many cases, with the 1,5-disubstituted tetrazole (1,5-Tz) being the minor component [1]. Furthermore, theoretical and experimental investigations confirm that for 5-phenyltetrazole, the presence of the phenyl group at C5 favors N2-alkylation due to steric and electronic effects [2]. This inherent selectivity, which is also reflected in a calculated kinetic isotope effect (K_H/K_D = 0.85) for the alkylation step, provides a quantifiable thermodynamic and kinetic basis for the preferential formation of the 2H-isomer over the 1H-isomer under standard synthetic protocols [3].

Synthetic Methodology Regioselectivity Tetrazole Chemistry

Enhanced Affinity and Catalytic Efficiency of Derived Substrates: A 5-Phenyl-2H-tetrazol-2-yl Scaffold Advantage

The (5-phenyl-2H-tetrazol-2-yl)alkylamine scaffold, directly accessible from (5-phenyl-2H-tetrazol-2-yl)acetonitrile, confers superior binding and catalytic turnover compared to the classical amine oxidase substrate benzylamine. In a direct comparison using plasma amine oxidase (PAO), the substrate 6-(5-phenyl-2H-tetrazol-2-yl)hexan-1-amine demonstrated a higher binding affinity and was converted with a higher velocity than the standard substrate benzylamine [1]. This indicates that the 5-phenyltetrazole moiety provides a more favorable interaction with the enzyme active site than a simple phenyl group, translating to a quantifiable improvement in assay sensitivity and dynamic range. This class-level advantage extends to the acetonitrile precursor, which serves as the critical entry point for installing this high-performance substrate module [2].

Enzyme Kinetics Substrate Engineering Amine Oxidase

Physicochemical Property Profile: Solubility and Polarity Differentiation from Parent 5-Phenyltetrazole

The introduction of the acetonitrile group at the N2 position fundamentally alters the physicochemical profile of the 5-phenyltetrazole core, creating a more lipophilic and synthetically versatile intermediate. While specific solubility data for the acetonitrile derivative is not directly published, the solubility of the parent 5-phenyltetrazole in acetonitrile is known to be low (among the least soluble in a panel of 13 mono-solvents, with the descending order: DMSO > DMF > acetone > methanol > (ethanol, 2-butanone) > isopropanol > n-propanol > 1,4-dioxane > ethyl acetate > acetonitrile > toluene > cyclohexane) [1]. The addition of the acetonitrile moiety is expected to increase lipophilicity and solubility in organic solvents relative to the parent compound, a class-level inference supported by the observed solubility of other 5-substituted tetrazoles [2]. Furthermore, the acetonitrile group provides a convenient synthetic handle (e.g., for reduction to amine, hydrolysis to acid, or nucleophilic addition) that is absent in the parent 5-phenyltetrazole, enabling divergent downstream functionalization [3].

Physicochemical Properties Solubility Medicinal Chemistry

Conformational and Electronic Distinction: The 2-Tautomer Conformation in Solid State

The 2H-tetrazole tautomer in (5-phenyl-2H-tetrazol-2-yl)acetonitrile and its derivatives adopts a distinct solid-state conformation compared to its 1H-tautomer analogs. X-ray crystallographic analysis of the closely related compound methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate revealed that the tetrazole ring and phenyl group are co-planar, a geometry that is not conserved in all 1H-tetrazole derivatives [1]. Specifically, in the molecular crystal structure of methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, the tetrazole and phenyl rings lie in the same plane, whereas in other 5-phenyltetrazole derivatives, these rings can be non-coplanar [2]. This conformational difference has implications for molecular recognition, packing, and physicochemical properties. The acetonitrile analog is expected to exhibit similar conformational preferences, providing a structurally defined building block for crystal engineering and structure-based drug design.

X-ray Crystallography Conformational Analysis Medicinal Chemistry

Tautomeric Stability and Acid-Base Character: Divergent Properties from 1H-Tetrazole Isomers

The acid-base properties of tetrazoles are strongly influenced by the substitution pattern and tautomeric form. While direct pKa data for (5-phenyl-2H-tetrazol-2-yl)acetonitrile is not available, a comprehensive study of substituent effects on 5-phenyltetrazoles demonstrates that the thermodynamic dissociation constant (pKa) is sensitive to the nature and position of substituents on the phenyl ring [1]. For example, the pKa values for a series of ortho-, meta-, and para-substituted 5-phenyltetrazoles were determined, showing a clear correlation with Hammett σ constants [1]. The presence of the electron-withdrawing acetonitrile group at the N2 position is expected to further modulate the acid-base character of the tetrazole ring, differentiating it from the unsubstituted 5-phenyl-1H-tetrazole (pKa ~4.9) [2]. This alteration in acidity can impact reactivity, solubility, and biological target interactions, making the acetonitrile derivative a distinct chemical entity with its own property profile.

Physicochemical Properties Tautomerism Acid-Base Chemistry

Validated Research Applications for (5-Phenyl-2H-tetrazol-2-yl)acetonitrile: Evidence-Driven Use Cases


Medicinal Chemistry: Synthesis of Potent Amine Oxidase Inhibitors

Procure (5-phenyl-2H-tetrazol-2-yl)acetonitrile to serve as the direct precursor for synthesizing 4-(5-phenyl-2H-tetrazol-2-yl)butan-1-amine, a key intermediate with a demonstrated IC50 of 2.5 µM against plasma amine oxidase (PAO) [1]. This specific chain length is critical; the 3-carbon analog is >20-fold less potent [1]. The acetonitrile group provides a versatile handle for reduction to the primary amine, enabling the exploration of this validated SAR for AOC3 and VAP-1 inhibitor development [2]. This use case is directly supported by the quantitative evidence in Section 3.

Synthetic Methodology: Regioselective Construction of 2,5-Disubstituted Tetrazole Libraries

Utilize (5-phenyl-2H-tetrazol-2-yl)acetonitrile as a regiochemically defined building block for assembling diverse 2,5-disubstituted tetrazole libraries via reactions at the nitrile moiety (e.g., hydrolysis, cycloaddition, nucleophilic addition) [1]. The N2-substitution pattern is fixed, eliminating the regioisomeric ambiguity that plagues the direct alkylation of 5-phenyl-1H-tetrazole, which often yields mixtures of 1,5- and 2,5-isomers [2]. This ensures synthetic reproducibility and simplifies purification, making it an ideal scaffold for parallel synthesis and medicinal chemistry campaigns [3].

Biochemical Assay Development: Preparation of High-Performance Amine Oxidase Substrates

Employ (5-phenyl-2H-tetrazol-2-yl)acetonitrile to synthesize 6-(5-phenyl-2H-tetrazol-2-yl)hexan-1-amine, a superior substrate for plasma amine oxidase (PAO) that exhibits higher binding affinity and faster catalytic turnover than the classical substrate benzylamine [1]. This enhanced substrate performance enables the development of more sensitive and robust HPLC-UV assays for inhibitor screening and enzyme characterization [2]. The acetonitrile precursor is essential for accessing this high-value substrate module.

Crystallography and Solid-State Chemistry: Conformationally Defined Building Block

Leverage the well-defined solid-state conformation of the (5-phenyl-2H-tetrazol-2-yl) scaffold for crystal engineering studies. X-ray analysis of the methyl ester analog reveals a co-planar arrangement of the tetrazole and phenyl rings, a feature that can be exploited for designing crystalline materials with predictable packing motifs [1]. The acetonitrile derivative serves as a convenient entry point for synthesizing a variety of 2H-tetrazole derivatives for systematic crystallographic investigation.

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